molecular formula C12H19N B2778907 2-Methyl-4-phenylpentan-1-amine CAS No. 1859037-85-6

2-Methyl-4-phenylpentan-1-amine

Cat. No.: B2778907
CAS No.: 1859037-85-6
M. Wt: 177.291
InChI Key: OBHYVPZGHFXOHC-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylpentan-1-amine is an organic compound belonging to the class of amines It is characterized by a pentane backbone with a methyl group at the second position and a phenyl group at the fourth position, along with an amine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylpentan-1-amine can be achieved through several methods. One common approach involves the alkylation of a suitable amine precursor with a halogenated pentane derivative. For example, the reaction of 4-phenyl-2-pentanone with methylamine under reductive amination conditions can yield the desired compound. This reaction typically requires a reducing agent such as sodium cyanoborohydride and is carried out in an appropriate solvent like methanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of intermediate compounds in the presence of metal catalysts such as palladium on carbon can be employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylpentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary amines. Substitution reactions can lead to various phenyl-substituted derivatives .

Scientific Research Applications

2-Methyl-4-phenylpentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylpentan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological receptors, influencing their activity. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-phenylpentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-4-phenylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-7,10-11H,8-9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHYVPZGHFXOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)C1=CC=CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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